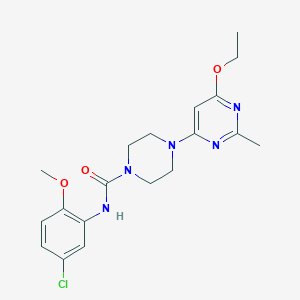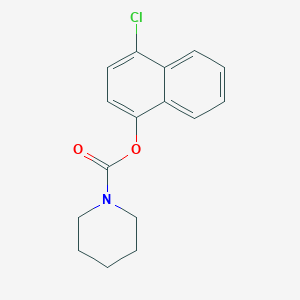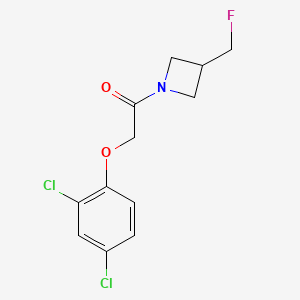![molecular formula C15H16N2O3 B2632272 N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide CAS No. 2411243-52-0](/img/structure/B2632272.png)
N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide, commonly referred to as BOA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BOA is a benzoxazepine derivative and is synthesized through a specific method that involves the reaction of 2-aminobenzoxazole with propargyl bromide. In
作用机制
The mechanism of action of BOA is not fully understood. However, it has been suggested that BOA acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. BOA has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs by BOA has been shown to result in the activation of tumor suppressor genes and the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BOA has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BOA has also been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, BOA has been found to have neuroprotective effects and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
实验室实验的优点和局限性
BOA has several advantages for lab experiments. It is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in various cellular processes. BOA is also relatively easy to synthesize, making it readily available for use in experiments. However, BOA also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, BOA has not yet been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are several future directions for the study of BOA. One potential area of research is the development of BOA-based therapies for the treatment of cancer and other diseases. Another potential area of research is the study of BOA's effects on epigenetic regulation and gene expression. Additionally, further studies are needed to fully understand the safety and efficacy of BOA in humans, and clinical trials may be necessary to evaluate its potential as a therapeutic agent.
合成方法
BOA is synthesized through a method that involves the reaction of 2-aminobenzoxazole with propargyl bromide. This reaction results in the formation of BOA as the final product. The synthesis of BOA is a complex process that requires careful handling of chemicals and precise temperature control.
科学研究应用
BOA has been found to have potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. BOA has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders. Additionally, BOA has been found to have neuroprotective properties and has shown promising results in the treatment of neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-5-14(18)16-8-9-17-10-12-6-3-4-7-13(12)20-11-15(17)19/h3-4,6-7H,8-11H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNQXKSDVAVYLOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCN1CC2=CC=CC=C2OCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-Oxo-5H-1,4-benzoxazepin-4-yl)ethyl]but-2-ynamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(cyclohexylamino)-7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2632189.png)





![[2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2632198.png)



![2,4-dichloro-6-[5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2632204.png)

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine oxalate](/img/structure/B2632210.png)
